5-Chloroisothiazol-3-ol 5-Chloroisothiazol-3-ol
Brand Name: Vulcanchem
CAS No.: 25629-58-7
VCID: VC2033192
InChI: InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6)
SMILES: C1=C(SNC1=O)Cl
Molecular Formula: C3H2ClNOS
Molecular Weight: 135.57 g/mol

5-Chloroisothiazol-3-ol

CAS No.: 25629-58-7

Cat. No.: VC2033192

Molecular Formula: C3H2ClNOS

Molecular Weight: 135.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroisothiazol-3-ol - 25629-58-7

Specification

CAS No. 25629-58-7
Molecular Formula C3H2ClNOS
Molecular Weight 135.57 g/mol
IUPAC Name 5-chloro-1,2-thiazol-3-one
Standard InChI InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6)
Standard InChI Key XFIPRDRBFGJGIZ-UHFFFAOYSA-N
SMILES C1=C(SNC1=O)Cl
Canonical SMILES C1=C(SNC1=O)Cl

Introduction

Chemical Identity and Structure

5-Chloroisothiazol-3-ol is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a chlorine substituent at position 5 and a hydroxyl group at position 3. Its structure is fundamental to understanding its reactivity and applications.

Basic Chemical Information

The following table presents the primary chemical identifiers for 5-Chloroisothiazol-3-ol:

ParameterValue
Chemical Name5-Chloroisothiazol-3-ol
CAS Registry Number25629-58-7
Molecular FormulaC₃H₂ClNOS
Molecular Weight135.57 g/mol
IUPAC Name5-chloro-1,2-thiazol-3-one
InChIInChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6)
SMILESC1=C(SNC1=O)Cl

Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 5-chloro-3-hydroxyisothiazole

  • 5-chloro-1,2-thiazol-3-one

  • 5-chloro-3(2H)-Isothiazolone

  • 5-Chloro-4-isothiazolin-3-one

  • 3(2H)-Isothiazolone, 5-chloro-

  • 5-chloro-2H-1,2-thiazol-3-one

Physical Properties

5-Chloroisothiazol-3-ol exhibits specific physical characteristics that define its behavior in various environments and applications.

Physical State and Appearance

At standard conditions, 5-Chloroisothiazol-3-ol appears as a solid with characteristics as follows:

PropertyDescription
Physical StateSolid at room temperature
ColorClear to yellowish
OdorNo specific data available

Thermodynamic Properties

The thermal behavior of 5-Chloroisothiazol-3-ol is critical for handling and processing:

PropertyValueSource
Melting Point93-97°C
Boiling PointData not available-
Density1.62±0.1 g/cm³ (Predicted)

Solubility and Chemical Behavior

The compound's solubility profile influences its applications and handling requirements:

PropertyValue
Water SolubilitySpecific data not available
pKa7.20±0.40 (Predicted)
Recommended StorageUnder inert gas (nitrogen or argon) at 2-8°C

Chemical Reactivity and Structure-Activity Relationships

The reactivity of 5-Chloroisothiazol-3-ol is determined by its heterocyclic structure containing both nitrogen and sulfur atoms, along with the chlorine substituent.

Structural Features

The isothiazole ring in 5-Chloroisothiazol-3-ol contains a delocalized π-orbital system, contributing to its aromatic character. The presence of the N-S bond is particularly significant for its reactivity. Isothiazoles, including 5-Chloroisothiazol-3-ol, have a high degree of aromaticity according to the HOMA (harmonic oscillator model of aromaticity) criterion .

Reactive Centers

5-Chloroisothiazol-3-ol contains several reactive functional groups:

  • The hydroxyl group at position 3 (present as a tautomer in the 3-one form)

  • The nitrogen atom in the ring

  • The electrophilic chlorine at position 5

  • The S-N bond, which can react with cellular nucleophiles

Relationship to Other Isothiazole Compounds

5-Chloroisothiazol-3-ol is structurally related to other important isothiazole derivatives, particularly those used as biocides and preservatives.

Comparison with Methylchloroisothiazolinone

While 5-Chloroisothiazol-3-ol (C₃H₂ClNOS) lacks a methyl group, it shares structural similarities with 5-chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS, CAS: 26172-55-4), commonly known as methylchloroisothiazolinone (MCI). The latter is extensively used in commercial biocide formulations, often in combination with methylisothiazolinone .

Position in the Isothiazole Family

Isothiazoles represent an important class of five-membered heterocycles with diverse applications. 5-Chloroisothiazol-3-ol can be considered a simpler analog of more complex isothiazole derivatives that have found applications in pharmaceuticals, agrochemicals, and industrial biocides .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

The following precautionary statements apply to the handling of 5-Chloroisothiazol-3-ol:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierCatalog NumberPurityAvailable Quantities
ApolloOR321363Not specifiedNot specified
Ark PharmAK-8065595+%250mg, 1g
Matrix Scientific09424695+%250mg
AK ScientificZ4502Not specified1g
VWR (Ambeed)A11681998%100mg, 250mg
TRCB423970Not specified10mg, 100mg

Research Gaps and Future Directions

Despite the structural relationship to well-studied isothiazolones, research specifically on 5-Chloroisothiazol-3-ol appears limited. Future research directions might include:

  • Detailed investigation of its antimicrobial spectrum and potency

  • Structure-activity relationship studies comparing it with methylated derivatives

  • Potential applications in material preservation or as a synthetic intermediate

  • Environmental fate and ecotoxicological assessment

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